molecular formula C15H21BrO5 B14033452 Methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-methylbenzoate

Methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-methylbenzoate

Cat. No.: B14033452
M. Wt: 361.23 g/mol
InChI Key: WCEQBZWLTOLWTH-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-methylbenzoate is an organic compound with a complex structure that includes bromine, ethoxy groups, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-methylbenzoate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the ethoxy groups and the methyl ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste, often using advanced techniques such as automated control systems and real-time monitoring.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-methylbenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-methylbenzoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its effect on a biological system.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-5-(2,2-dimethoxyethoxy)-2-methylbenzoate
  • Methyl 3-chloro-5-(2,2-diethoxyethoxy)-2-methylbenzoate
  • Methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-ethylbenzoate

Uniqueness

Methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H21BrO5

Molecular Weight

361.23 g/mol

IUPAC Name

methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-methylbenzoate

InChI

InChI=1S/C15H21BrO5/c1-5-19-14(20-6-2)9-21-11-7-12(15(17)18-4)10(3)13(16)8-11/h7-8,14H,5-6,9H2,1-4H3

InChI Key

WCEQBZWLTOLWTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(COC1=CC(=C(C(=C1)Br)C)C(=O)OC)OCC

Origin of Product

United States

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